molecular formula C11H12N2O B8684972 1-Benzyloxymethylimidazole

1-Benzyloxymethylimidazole

Cat. No.: B8684972
M. Wt: 188.23 g/mol
InChI Key: HPMFKOBTJATLDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyloxymethylimidazole is an imidazole-based building block of interest in several advanced research areas. Its molecular structure, featuring an imidazole core with benzyloxymethyl substituents, makes it a valuable scaffold in organic and medicinal chemistry research. Researchers investigate this compound for its potential role as a ligand in catalytic systems and as a key intermediate in the synthesis of more complex molecules for pharmaceutical development. Studies on analogous imidazole derivatives highlight the potential of such compounds in material science, particularly in the creation of specialized polymers and coatings. This compound is provided For Research Use Only and is intended for use by qualified laboratory professionals. Specific research applications, mechanisms of action, and detailed scientific findings for this exact compound should be consulted in the relevant peer-reviewed literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(phenylmethoxymethyl)imidazole

InChI

InChI=1S/C11H12N2O/c1-2-4-11(5-3-1)8-14-10-13-7-6-12-9-13/h1-7,9H,8,10H2

InChI Key

HPMFKOBTJATLDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN2C=CN=C2

Origin of Product

United States

Synthetic Methodologies for 1 Benzyloxymethylimidazole and Its Derivatives

Direct Synthesis of 1-Benzyloxymethylimidazole

The most straightforward approach to this compound involves the direct formation of a bond between the N-1 position of the imidazole (B134444) ring and a benzyloxymethyl group.

Strategies for N-Alkylation of Imidazoles with Benzyloxymethyl Moieties

The N-alkylation of imidazole is a fundamental transformation for introducing a variety of substituents onto the heterocycle. otago.ac.nznih.gov The synthesis of this compound is typically achieved by treating imidazole with a benzyloxymethyl halide, most commonly benzyloxymethyl chloride (BOM-Cl). This reaction is an SN2 substitution where the imidazole nitrogen acts as the nucleophile.

To facilitate the reaction, a base is required to deprotonate the imidazole (pKa ≈ 14.5), thereby increasing its nucleophilicity. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and various alkoxides. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being preferred as they effectively solvate the cation of the base without interfering with the nucleophile.

A typical procedure involves the initial deprotonation of imidazole with a strong base like NaH in anhydrous DMF at 0°C. nih.gov Once the imidazolide (B1226674) anion is formed, benzyloxymethyl chloride is added, and the reaction is allowed to proceed, often by warming to room temperature. This method generally provides the desired N-alkylated product in high yield. nih.gov Alternative conditions, such as using different bases or solvents, can also be employed to optimize the reaction for specific scales or substrate requirements. google.comgoogle.com

BaseSolventTemperature (°C)Yield (%)
Sodium Hydride (NaH)Dimethylformamide (DMF)0 to RTHigh
Potassium Hydroxide (KOH)Ethanol/WaterRefluxModerate-High
Sodium Ethoxide (NaOEt)EthanolRefluxGood

This table presents typical conditions for the N-alkylation of imidazole to form this compound.

Regioselective Functionalization of Imidazole Rings

Once this compound is synthesized, its imidazole ring can be further functionalized at specific carbon positions. The benzyloxymethyl (BOM) group plays a crucial role in directing these substitutions, particularly through metalation techniques.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. wikipedia.org In the case of 1-substituted imidazoles, the proton at the C-2 position is the most acidic and is readily removed by a strong base. The N-1 substituent can influence this process through a "complex-induced proximity effect," where the heteroatoms in the substituent coordinate to the lithium base, directing it to the adjacent C-2 proton. semanticscholar.org

For this compound, treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), in an ethereal solvent like THF at low temperatures (typically -78°C) results in the clean and efficient formation of the 2-lithio-1-benzyloxymethylimidazole intermediate. This highly reactive organometallic species can then be "trapped" by a wide variety of electrophiles to install a new substituent exclusively at the C-2 position. semanticscholar.orgnih.gov This method provides a reliable route to a diverse array of 2-substituted imidazole derivatives.

Electrophile (E+)Reagent ExampleResulting C-2 Substituent
Carbon DioxideDry Ice (CO₂)-COOH (Carboxylic acid)
Aldehydes/KetonesBenzaldehyde (PhCHO)-CH(OH)Ph (Secondary alcohol)
Alkyl HalidesMethyl Iodide (CH₃I)-CH₃ (Methyl)
DisulfidesDimethyl disulfide (MeSSMe)-SMe (Methylthio)
Silyl HalidesTrimethylsilyl chloride (TMSCl)-Si(CH₃)₃ (Trimethylsilyl)

This table illustrates the versatility of the directed lithiation-electrophilic trapping strategy for C-2 functionalization of this compound.

While directed lithiation is excellent for C-2 functionalization, accessing other positions like C-4 or C-5 often requires a different approach. Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species, which can then be functionalized. wikipedia.org This method is particularly effective for preparing regiochemically defined organolithium reagents from bromo- or iodo-substituted imidazoles that are not accessible via direct deprotonation. nih.govnih.gov

The process begins with a halogenated this compound (e.g., 4-bromo-1-benzyloxymethylimidazole). This precursor is treated with an alkyllithium reagent, typically n-BuLi or t-BuLi, at very low temperatures (-78 to -100°C). tcnj.edu The lithium reagent rapidly exchanges with the halogen atom, affording a new lithiated imidazole intermediate with the lithium at the position formerly occupied by the halogen. This species can then be quenched with an electrophile to introduce a new functional group at that specific site. rsc.org This strategy allows for the precise and regioselective construction of C-4 and C-5 substituted imidazole derivatives. rsc.org

Synthesis via Precursor Modification and Elaboration

An alternative to direct functionalization is the modification of a pre-existing, suitably substituted imidazole precursor. This approach can offer advantages in terms of starting material availability or for accessing specific substitution patterns.

Transformations from 1-Benzylimidazole (B160759) Derivatives

1-Benzylimidazole is a common and stable starting material in imidazole chemistry. The benzyl (B1604629) group, like the BOM group, can be used to direct lithiation to the C-2 position. A synthetic strategy can therefore involve the C-2 functionalization of 1-benzylimidazole, followed by a deprotection-reprotection sequence to install the benzyloxymethyl group.

The key steps in this pathway are:

C-2 Functionalization: 1-Benzylimidazole is subjected to directed lithiation with n-BuLi, followed by quenching with a desired electrophile to yield a 2-substituted-1-benzylimidazole.

Debenzylation (Deprotection): The N-benzyl group is removed. This can be achieved through various methods, most commonly catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst, Pd/C), which cleaves the benzyl group to yield the 2-substituted imidazole.

N-Alkylation with BOM-Cl (Reprotection): The resulting 2-substituted imidazole is then N-alkylated with benzyloxymethyl chloride using the standard conditions described in section 2.1.1 to afford the final 2-substituted-1-benzyloxymethylimidazole.

This multi-step pathway provides a versatile route to derivatives that may be challenging to synthesize directly, leveraging the robust nature and directing ability of the N-benzyl group before swapping it for the N-benzyloxymethyl group.

Hydroxymethylation of Imidazole Rings

The foundational step in many synthetic routes towards this compound is the hydroxymethylation of the imidazole ring. This reaction introduces a hydroxymethyl (-CH2OH) group at the N1-position of the imidazole. A direct and efficient method to achieve this is the reaction of imidazole with an excess of formaldehyde (B43269), often in its polymeric form, paraformaldehyde. nih.gov This reaction proceeds conveniently to yield 1-hydroxymethylimidazole, which serves as a key intermediate for subsequent derivatization. nih.govnih.gov The introduction of the hydroxymethyl group is a critical transformation, converting the N-H proton into a more versatile alcohol functional group for further modification. nih.gov

Table 1: Reagents for Hydroxymethylation of Imidazole
ReactantReagentProduct
ImidazoleParaformaldehyde1-Hydroxymethylimidazole
Subsequent Derivatization of Hydroxymethylated Intermediates

Once 1-hydroxymethylimidazole is synthesized, its hydroxyl group becomes the focal point for further chemical modification. This alcohol functionality is a versatile handle for introducing various substituents through derivatization. To obtain the target compound, this compound, the hydroxyl group of the intermediate is converted into a benzyl ether. This transformation is typically accomplished through etherification reactions, which are discussed in detail in the following sections. The derivatization of this intermediate is a key step in creating a stable, protected form of imidazole that can be carried through subsequent synthetic steps before a final deprotection, if necessary.

Utilization of Protecting Group Strategies Involving Benzyl Ethers

In complex organic syntheses, the imidazole ring's N-H group can interfere with various reagents. creative-peptides.com The benzyloxymethyl (BOM) group is an effective protecting group for imidazole. The formation of this compound masks the acidic proton, rendering the nitrogen non-nucleophilic and preventing N-acylation or N-alkylation side reactions. creative-peptides.com

Formation of Benzyloxymethyl Ethers

The conversion of the 1-hydroxymethylimidazole intermediate to this compound involves the formation of an ether linkage. This can be achieved through several established synthetic methodologies, including the Williamson ether synthesis, acid-catalyzed etherification, or benzylation under neutral conditions.

The Williamson ether synthesis is a widely used and reliable method for preparing ethers. masterorganicchemistry.comtcichemicals.com This reaction proceeds via an SN2 mechanism, involving a nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.comjk-sci.com In the context of synthesizing this compound, the process involves two main steps:

Alkoxide Formation: The 1-hydroxymethylimidazole intermediate is first treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group. This creates a potent nucleophile, the corresponding sodium alkoxide. youtube.com

Nucleophilic Substitution: The resulting alkoxide is then reacted with a benzyl halide, such as benzyl bromide or benzyl chloride. The alkoxide attacks the benzylic carbon, displacing the halide and forming the desired C-O-C ether bond. masterorganicchemistry.com

This method is highly effective because primary halides like benzyl bromide are excellent substrates for SN2 reactions, leading to good yields and minimizing competing elimination reactions. masterorganicchemistry.comjk-sci.com A related approach involves reacting the sodium salt of imidazole directly with benzyl chloromethyl ether. prepchem.com

Table 2: Williamson Ether Synthesis of this compound
SubstrateBase (Step 1)Alkoxide IntermediateReagent (Step 2)Product
1-HydroxymethylimidazoleSodium Hydride (NaH)Sodium 1-(imidazolyl)methoxideBenzyl BromideThis compound

An alternative route to the benzyloxymethyl ether is through acid-catalyzed etherification. This method involves the direct reaction of 1-hydroxymethylimidazole with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction mechanism typically involves the protonation of the benzyl alcohol's hydroxyl group by the acid, converting it into a good leaving group (water). The hydroxyl group of 1-hydroxymethylimidazole then acts as a nucleophile, attacking the benzylic carbon to form the ether and releasing a water molecule. Heterogeneous acid catalysts can also be employed in these types of etherification reactions. conicet.gov.ar

Table 3: Acid-Catalyzed Etherification
Reactant 1Reactant 2CatalystProduct
1-HydroxymethylimidazoleBenzyl AlcoholSulfuric Acid (H₂SO₄)This compound

The formation of this compound can also be pursued under neutral or near-neutral conditions, avoiding the use of strong acids or bases. Such methods can be advantageous when other functional groups sensitive to acidic or basic conditions are present in the molecule. One potential approach is the direct thermal condensation of 1-hydroxymethylimidazole and benzyl alcohol. This reaction would be driven by heating the mixture, often with the azeotropic removal of water to shift the equilibrium towards the product. Alternatively, reactions of imidazoles with specific types of alcohols can sometimes proceed by refluxing in a suitable solvent like toluene (B28343) or methanol, potentially without the need for an external catalyst. beilstein-journals.org These methods generally require more forcing conditions, such as higher temperatures and longer reaction times, compared to catalyzed approaches.

Cleavage and Deprotection of Benzyloxymethyl Ethers
Catalytic Hydrogenolysis Techniques

Catalytic hydrogenolysis is a primary and widely employed method for the deprotection of benzyl-type ethers, including the benzyloxymethyl group. acsgcipr.orgyoutube.com This technique involves the cleavage of the carbon-oxygen bond by reaction with hydrogen gas in the presence of a metal catalyst. acsgcipr.org Palladium on carbon (Pd/C) is the most common catalyst for this transformation. youtube.com The reaction is typically carried out under mild conditions of temperature and pressure, yielding the deprotected alcohol (or N-H in the case of imidazole) and toluene as a byproduct. youtube.comorganic-chemistry.org

The general mechanism involves the adsorption of the substrate and hydrogen onto the active sites of the metal catalyst, leading to the cleavage of the ether bond. acsgcipr.org An advantage of this method is its efficiency and the clean nature of the reaction, often resulting in high yields of the desired product. youtube.com For substrates containing other reducible functional groups, such as alkenes or alkynes, careful selection of the catalyst and reaction conditions is necessary to achieve chemoselectivity. In some cases, catalytic transfer hydrogenation, which uses a hydrogen donor like 1,4-cyclohexadiene (B1204751) instead of hydrogen gas, can be employed to limit the availability of hydrogen and enhance selectivity. organic-chemistry.org

The electronic properties of the aromatic ring in the benzyl group can significantly influence the rate of hydrogenolysis. Electron-donating substituents on the ring tend to accelerate the cleavage, while electron-withdrawing groups can severely retard the reaction. semanticscholar.org This effect can be exploited in complex syntheses to allow for the sequential deprotection of different benzyl-type protecting groups. semanticscholar.org A notable challenge in catalytic hydrogenolysis is catalyst poisoning, particularly by sulfur-containing functional groups like thioethers, which can deactivate the catalyst. nih.gov

Catalyst System Hydrogen Source Key Features Typical Byproduct
Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)Widely used, mild conditions, high yields. acsgcipr.orgyoutube.comToluene
Palladium Catalysts1,4-CyclohexadieneCatalytic transfer hydrogenation, useful for sensitive substrates. organic-chemistry.orgToluene
Various Metal CatalystsHydrogen Gas (H₂)Rate of cleavage is influenced by electronic substituents on the benzyl ring. semanticscholar.orgToluene derivative
Oxidative Deprotection Methods

Oxidative cleavage provides an alternative to hydrogenolysis for the deprotection of benzyloxymethyl ethers, particularly when the substrate contains functional groups that are sensitive to reductive conditions. nih.gov A variety of oxidizing agents can be employed for this purpose.

One common reagent is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.org While simple benzyl ethers react relatively slowly, p-methoxybenzyl (PMB) ethers are cleaved much more readily with DDQ, allowing for selective deprotection. nih.govnih.gov However, recent developments have shown that the deprotection of simple benzyl ethers with DDQ can be effectively achieved under photoirradiation with UV light, expanding the utility of this reagent. organic-chemistry.orgresearchgate.net This visible-light-mediated approach allows the cleavage to occur in the presence of functionalities like azides, alkenes, and alkynes, which are incompatible with catalytic hydrogenolysis. nih.gov

Other oxidative methods include the use of ozone or a nitroxyl (B88944) radical catalyst, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, which can cleave benzylic ethers at room temperature. organic-chemistry.orgresearchgate.net More recently, an electronically tuned nitroxyl-radical catalyst in the presence of a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) has been shown to be highly active for the oxidation of benzylic ethers, even those possessing hydrogenation-sensitive groups. nih.gov These oxidative methods typically proceed via the formation of an intermediate that is subsequently hydrolyzed to yield the deprotected compound.

Reagent/System Conditions Applicability & Notes
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)Photoirradiation (UV/Visible Light)Effective for cleaving benzyl ethers in the presence of reducible groups. organic-chemistry.orgnih.gov
4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborateWet Acetonitrile, Room TemperatureOxidatively cleaves benzylic ethers to the corresponding alcohol and aromatic aldehyde. researchgate.net
Nitroxyl-Radical Catalyst / PIFAAmbient TemperatureBroad substrate scope, including those with hydrogenation-sensitive functional groups. nih.gov
Ozone (O₃)Mild ConditionsResults in benzoic ester, benzoic acid, and the alcohol. organic-chemistry.org
Acid-Mediated Ether Cleavage

The cleavage of benzyloxymethyl ethers can also be accomplished under acidic conditions, although this method is generally limited to substrates that lack acid-sensitive functional groups. organic-chemistry.org The reaction typically requires strong acids for the cleavage of simple benzyl ethers.

A more recent and milder approach involves the use of a catalytic amount of hydrochloric acid (HCl) in a mixture of hexafluoro-2-propanol (HFIP) and dichloromethane (B109758) (DCM). universiteitleiden.nl This system has proven effective for the chemoselective deprotection of electron-rich benzyl-type ethers, such as the p-methoxybenzyl (PMB) and 2-naphthylmethyl (Nap) ethers. universiteitleiden.nl The high ionizing power and low nucleophilicity of the HFIP solvent are believed to facilitate the cleavage. While highly effective for activated benzyl ethers, the applicability to the less electron-rich, simple benzyloxymethyl group would depend on the specific substrate and optimization of reaction conditions. Other acidic systems, such as a mixture of phosphorus pentoxide in methanesulfonic acid, have also been reported for the cleavage of aryl methyl ethers, suggesting the potential for acid-catalyzed deprotection strategies. organic-chemistry.org

Reagent System Substrate Suitability Key Characteristics
Strong Acids (General)Acid-insensitive substratesLimited by substrate compatibility. organic-chemistry.org
Catalytic HCl in Hexafluoro-2-propanol (HFIP)/DCMElectron-rich benzyl ethers (e.g., PMB, Nap)Fast, mild, and chemoselective deprotection method. universiteitleiden.nl

Advanced Synthetic Techniques for Imidazole Scaffolds Applicable to this compound

The synthesis of the core imidazole ring is a foundational aspect of preparing derivatives like this compound. Beyond traditional condensation reactions, advanced techniques offer significant improvements in efficiency, yield, and environmental impact. researchgate.netbenthamscience.com These modern methods are directly applicable to the construction of substituted imidazole scaffolds.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including the imidazole scaffold. nih.govjetir.org This technique utilizes microwave energy to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and fewer by-products compared to conventional heating methods. nih.govderpharmachemica.com

The application of microwave irradiation is well-documented for various classical imidazole syntheses, such as the Debus-Radziszewski reaction and other multi-component condensations. jetir.orgderpharmachemica.com These reactions, which often involve the condensation of a dicarbonyl compound, an aldehyde, an amine, and an ammonia (B1221849) source, can be completed in minutes under microwave conditions, as opposed to hours with conventional heating. jetir.org The process is often more environmentally friendly ("greener") due to reduced energy consumption and the potential to use solvents with lower environmental impact, or even solvent-free conditions. nih.govjetir.org The optimization of microwave-assisted methods is seen as a key strategy for improving the synthesis of diverse imidazole derivatives. biomedpharmajournal.org

Synthetic Method Key Advantages of Microwave Assistance Reported Outcomes
Multi-component reactions (e.g., Debus-Radziszewski)Shortened reaction times (minutes vs. hours). jetir.orgModerate to good yields (46%-80%). nih.gov
Condensation reactionsHigh product purity, fewer by-products. nih.govImproved yields and efficiency. derpharmachemica.combiomedpharmajournal.org
One-pot synthesesEnvironmentally friendly ("Green Chemistry"). nih.govderpharmachemica.comScalable reactions with easy workup. acs.org

Electrochemical Synthetic Approaches

Electrochemical synthesis represents a frontier in the construction of organic molecules, offering a green and efficient alternative to traditional methods that rely on chemical oxidants or reductants. rsc.orgresearchgate.net This approach uses electrical current to drive chemical reactions, often under mild conditions and without the need for transition metal catalysts. rsc.orgrsc.org

For the synthesis of imidazole scaffolds, electrochemical methods have been developed for the formation of 1,2,4,5-tetrasubstituted imidazoles through processes like C(sp³)–H amination. rsc.org These methods utilize readily available starting materials and avoid stoichiometric waste from chemical oxidants. The reactions are typically conducted in an undivided electrolytic cell, simplifying the experimental setup. rsc.org Mechanistic studies suggest that these transformations can involve the generation of reactive intermediates, such as selenium cations from the direct electrochemical oxidation of diselenides in some multi-component reactions, which then participate in the ring-forming cascade. rsc.org The broad substrate adaptability and environmentally benign nature of electrosynthesis make it a highly attractive and practical pathway for accessing complex imidazole derivatives. rsc.orgphyschemres.org

Electrochemical Approach Key Features Advantages
C(sp³)–H AminationRealized in an undivided electrolytic cell. rsc.orgAvoids transition metals and chemical oxidants. rsc.org
Oxidative Three-Component Tandem ReactionsCan involve electrochemically generated reactive intermediates. rsc.orgGreen, one-pot strategy with high step economy. rsc.org
General Imidazole SynthesisUtilizes readily available starting materials like enamines and amines. rsc.orgresearchgate.netBroad substrate adaptability and mild reaction conditions. rsc.orgrsc.org

Microdroplet-Accelerated Synthesis of Imidazole Analogs

The synthesis of imidazole derivatives has been significantly advanced through the application of microdroplet technology. This method offers a metal-free and accelerated route to imidazole analogs, such as benzimidazoles, under ambient conditions. nih.govresearchgate.net The core of this technique involves the reaction of precursor molecules within electrostatically charged microdroplets generated by a nano-electrospray (nESI) ion source. nih.govresearchgate.net

In a typical procedure for the synthesis of benzimidazole (B57391) derivatives, 1,2-aromatic diamines and carboxylic acids are used as starting materials. nih.gov These reactants, dissolved in a solvent like methanol, are electrosprayed, forming microdroplets. nih.gov The reactions within these droplets are reported to be accelerated by orders of magnitude compared to conventional bulk synthesis. nih.govresearchgate.net A key feature of this method is the absence of any additional acid, base, or catalyst. nih.govresearchgate.net

The reaction mechanism is believed to be catalyzed by the unique acidic environment at the surface of the microdroplets. researchgate.netrsc.org This inherent acidity is thought to protonate the carboxylic acid, enhancing its electrophilicity and facilitating the subsequent nucleophilic attack by the diamine. researchgate.netrsc.org The process involves the formation of intermediates that can be monitored in real-time using mass spectrometry. nih.gov The final step to yield the benzimidazole ring involves dehydration, which can be enhanced by thermal means. researchgate.netrsc.org

The scope of this methodology has been demonstrated with various aromatic diamines and carboxylic acids, showcasing its potential for creating a library of substituted benzimidazoles. rsc.org The synthesis can also be scaled up to produce milligram quantities of the product for further characterization, for example by NMR. rsc.org

Below is an interactive data table summarizing the key aspects of microdroplet-accelerated synthesis for imidazole analogs.

Catalytic Approaches in Imidazole Ring Construction

A variety of catalytic systems have been developed for the efficient synthesis of substituted imidazole rings, often through one-pot, multi-component reactions. These methods provide access to di-, tri-, and tetrasubstituted imidazoles from readily available starting materials. acs.orgnih.gov

One notable approach involves the use of organocatalysis. For instance, a thiazolium-catalyzed reaction has been employed for the one-pot synthesis of substituted imidazoles. acs.org This methodology involves the addition of an aldehyde to an acyl imine, generating an α-ketoamide in situ, which then undergoes cyclization to form the imidazole ring. acs.org This method is versatile and can be extended to the synthesis of other heterocycles like oxazoles and thiazoles. acs.org

Copper-catalyzed [3 + 2] cycloaddition reactions represent another strategy for constructing the imidazole ring with high regioselectivity. acs.org This approach can utilize oxygen as an oxidant and does not require expensive catalysts, offering a more sustainable synthetic route. acs.org

Furthermore, various Lewis and Brønsted acids have been explored as catalysts. For example, InCl₃·3H₂O has been used to catalyze the one-pot synthesis of tri- or tetrasubstituted imidazoles at room temperature with good yields. nih.gov Silica-supported boron trifluoride (BF₃·SiO₂) serves as a reusable and cost-effective catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, achieving high yields in a rapid, one-step reaction. nih.gov Other catalysts such as H-ZSM-22 have also been successfully employed. nih.gov The use of ionic liquids, sometimes containing a Brønsted acid, has also been shown to be effective, leading to excellent yields under solvent-free conditions. nih.gov

Microwave-assisted synthesis, often in conjunction with a catalyst, has emerged as a green and efficient method for preparing polysubstituted imidazoles. nih.govnih.gov For instance, Cr₂O₃ nanoparticles synthesized using a green method have been used as a heterogeneous Lewis acid catalyst in the microwave-assisted synthesis of imidazole derivatives in water, resulting in excellent yields and allowing for the catalyst to be recovered and reused. nih.gov

The general scheme for many of these multi-component reactions involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, an amine, and an ammonium (B1175870) salt (like ammonium acetate). nih.govijsrch.com

Reaction Chemistry and Derivatization Pathways of 1 Benzyloxymethylimidazole

Functional Group Transformations on the Imidazole (B134444) Nucleus

The imidazole ring is a versatile scaffold that can undergo a variety of transformations, allowing for the introduction of diverse functional groups. These reactions are fundamental to the derivatization of 1-Benzyloxymethylimidazole and are dictated by the electronic properties of the heterocyclic ring.

Electrophilic Aromatic Substitution Reactions on Imidazole

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. globalresearchonline.netnih.gov The reaction generally occurs at the C-4 or C-5 positions, which are electronically favored for electrophilic attack. globalresearchonline.net The presence of the N-1 benzyloxymethyl substituent does not fundamentally alter this inherent reactivity, although it can influence the regioselectivity of the substitution. Common electrophilic substitution reactions applicable to the imidazole nucleus include halogenation, nitration, and sulfonation.

While specific studies on the electrophilic substitution of this compound are not extensively documented, the general principles of imidazole chemistry suggest that reactions with electrophiles would proceed. For instance, halogenation with reagents like bromine or N-bromosuccinimide would be expected to yield bromo-substituted derivatives. Similarly, nitration using a mixture of nitric and sulfuric acid could introduce a nitro group onto the imidazole ring, although the conditions would need to be carefully controlled to avoid side reactions. youtube.com

Table 1: General Electrophilic Aromatic Substitution Reactions of Imidazoles

ReactionReagentTypical Position of Substitution
HalogenationBr₂, Cl₂, I₂C-4, C-5
NitrationHNO₃/H₂SO₄C-4, C-5
SulfonationSO₃/H₂SO₄C-4, C-5

It is important to note that the precise conditions and outcomes for the electrophilic substitution of this compound would require specific experimental investigation.

Nucleophilic Substitution Reactions on Imidazole Ring Systems

Nucleophilic substitution on an unsubstituted imidazole ring is generally challenging due to the electron-rich nature of the heterocycle. globalresearchonline.net However, the introduction of electron-withdrawing groups or the presence of a good leaving group, such as a halogen, can facilitate these reactions. For N-protected haloimidazoles, nucleophilic substitution has been shown to occur. For example, N-protected derivatives of 2,4,5-tribromoimidazole (B189480) have been reported to react with various nucleophiles, with substitution occurring at the 2-position. rsc.org

In the context of this compound, a halogenated derivative, such as 2-bromo-1-(benzyloxymethyl)imidazole, would be a key intermediate for nucleophilic substitution. Such a compound could potentially react with a range of nucleophiles, including alkoxides, thiolates, and amines, to yield a variety of 2-substituted derivatives. The benzyloxymethyl protecting group is generally stable under these conditions.

Table 2: Examples of Nucleophilic Substitution on N-Protected Haloimidazoles

SubstrateNucleophileProductReference
1-Benzyl-5-bromo-4-nitroimidazoleSodium benzenethiolate1-Benzyl-5-(phenylthio)-4-nitroimidazole rsc.org
1-Protected 2,4,5-tribromoimidazoleSodium isopropoxide1-Protected 2-isopropoxy-4,5-dibromoimidazole rsc.org

Addition and Elimination Reactions in Imidazole Chemistry

Addition-elimination mechanisms are more commonly associated with nucleophilic aromatic substitution on activated halo-aromatic compounds. youtube.com For the imidazole ring of this compound, this would typically require the presence of a halogen substituent and an activating group to facilitate the initial nucleophilic addition, followed by the elimination of the halide.

Rearrangement Reactions Involving Imidazole Moieties

Rearrangement reactions provide a pathway to structurally diverse imidazole derivatives. While a variety of rearrangements are known in heterocyclic chemistry, information on rearrangements specifically involving the this compound scaffold is limited. However, related imidazole systems are known to undergo such transformations. For instance, the Dimroth rearrangement has been observed in certain 1,2,3-triazoles where endocyclic and exocyclic nitrogen atoms exchange positions. nsf.gov Although this is a different heterocyclic system, it highlights the potential for ring atom rearrangements in nitrogen-containing heterocycles. More relevantly, intramolecular rearrangements of substituted imidazoles have been reported, though not specifically for N-alkoxymethyl derivatives.

Chemical Modifications of the Benzyloxymethyl Side Chain

The benzyloxymethyl group attached to the N-1 position of the imidazole ring provides an additional site for chemical modification, distinct from the reactions of the heterocyclic nucleus.

Selective Oxidation Reactions at the Benzyloxymethyl Group

The benzylic carbon of the benzyloxymethyl side chain is susceptible to oxidation. nih.govresearchgate.netnih.gov This transformation is a fundamental reaction in organic synthesis and can lead to the formation of a carbonyl compound. nih.gov The oxidation of the benzylic C-H bond in the benzyloxymethyl group of this compound would be expected to yield the corresponding N-benzoyl-imidazole derivative.

A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄). masterorganicchemistry.com The reaction conditions would need to be carefully selected to ensure the selective oxidation of the benzylic position without affecting the imidazole ring. The first step in this oxidation is believed to be the homolytic cleavage of the benzylic C-H bond. masterorganicchemistry.com

Table 3: General Reagents for Benzylic C-H Oxidation

Oxidizing AgentTypical Product from a Benzylic Methylene (B1212753) Group
Potassium Permanganate (KMnO₄)Carboxylic Acid (if two benzylic hydrogens) or Ketone
Chromic Acid (H₂CrO₄)Carboxylic Acid (if two benzylic hydrogens) or Ketone
Manganese Dioxide (MnO₂)Aldehyde or Ketone
N-Bromosuccinimide (NBS)Benzylic Bromide

This selective oxidation of the side chain offers a valuable route for the synthesis of N-acylimidazoles from this compound.

Reductive Transformations of the Benzyloxymethyl Group

The benzyloxymethyl group can be removed under reductive conditions to yield the parent N-H imidazole. This deprotection is a key step in syntheses where the BOM group is employed to temporarily block the N-1 position. The most common method for this transformation is catalytic hydrogenation.

Hydrogenolysis of the C-O benzyl (B1604629) bond is typically achieved using hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). This reaction proceeds under relatively mild conditions and is highly efficient. The process involves the cleavage of the benzyl-oxygen bond, releasing toluene (B28343) and the unstable intermediate, 1-(hydroxymethyl)imidazole, which readily decomposes to imidazole and formaldehyde (B43269).

CatalystSolventConditionsProductYield
Pd/CEthanolH₂, rtImidazoleHigh
Pd(OH)₂/CMethanolH₂, rtImidazoleHigh

This table presents typical conditions for the reductive deprotection of this compound based on standard hydrogenolysis procedures for benzyl ethers.

Substitution Reactions on the Methylene or Benzyl Portions

The benzyloxymethyl group itself can be a site for further functionalization, although this is less common than its use as a protecting group. The methylene and benzyl portions of the BOM group exhibit characteristic reactivities.

Methylene Group: The methylene bridge (–CH₂–) adjacent to the imidazole nitrogen and the benzyloxy oxygen is activated towards deprotonation. Treatment of this compound with a strong base, such as an organolithium reagent (e.g., n-butyllithium), can generate a lithiated intermediate. This nucleophilic species can then react with various electrophiles, allowing for the introduction of substituents on the methylene carbon. However, competitive lithiation at the C-2 position of the imidazole ring can occur.

Benzyl Group: The benzylic protons on the phenyl ring are susceptible to radical halogenation. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to bromination at the benzylic position. chemistrysteps.comyoutube.comucalgary.calibretexts.org The resulting benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions. chemistrysteps.comyoutube.com

ReagentConditionsFunctionalization SiteProduct Type
1. n-BuLi; 2. Electrophile (E⁺)THF, low temp.Methylene Group1-(1-E-benzyloxymethyl)imidazole
NBS, initiatorCCl₄, heatBenzyl Group1-(Bromobenzyloxymethyl)imidazole

This table illustrates potential substitution reactions based on the known reactivity of similar benzylic systems.

Construction of Polyfunctional Imidazole Systems from this compound

This compound is a valuable starting material for the synthesis of polyfunctionalized imidazoles. The BOM group effectively protects the N-1 position, allowing for selective functionalization at other positions of the imidazole ring (C-2, C-4, and C-5). nih.gov

The most common strategy involves metallation of the imidazole ring, followed by quenching with an electrophile. The C-2 proton of imidazole is the most acidic, and its removal can be achieved with strong bases like n-butyllithium at low temperatures. The resulting 2-lithio-1-benzyloxymethylimidazole is a potent nucleophile that reacts with a wide array of electrophiles to introduce functionality at the C-2 position.

Subsequent to functionalization, the BOM group can be removed via reductive cleavage as described in section 3.2.2, providing access to N-unsubstituted, C-2 functionalized imidazoles. This strategy allows for the synthesis of imidazoles with substituents that would not be compatible with the conditions required for direct imidazole synthesis.

Step 1: ReagentStep 2: Electrophile (E⁺)Product (after deprotection)
n-ButyllithiumAlkyl halide (R-X)2-Alkyl-1H-imidazole
n-ButyllithiumAldehyde (RCHO)(2-Imidazolyl)(R)methanol
n-ButyllithiumKetone (R₂C=O)(2-Imidazolyl)(R₂)methanol
n-ButyllithiumCarbon dioxide (CO₂)1H-Imidazole-2-carboxylic acid
n-ButyllithiumIsocyanate (R-NCO)1H-Imidazole-2-carboxamide

This table outlines a general synthetic pathway for the construction of polyfunctional imidazoles starting from this compound.

Coordination Chemistry and Ligand Design Principles Involving 1 Benzyloxymethylimidazole

Ligand Classification and Denticity in Imidazole (B134444) Derivatives

Imidazole and its derivatives are recognized for their adaptable coordination behavior, functioning primarily through the nitrogen atoms of the heterocyclic ring. researchgate.netrsc.org The basicity of the imine nitrogen (HC=N-CH) makes it the primary site for binding to metal ions, classifying imidazole as a pure sigma-donor ligand. wikipedia.org The way these ligands bind to a central metal atom is defined by their denticity—the number of donor atoms used to bond to the metal.

In its simplest form, the imidazole ring acts as a monodentate ligand, donating a single pair of electrons from one of its nitrogen atoms to a metal center. purdue.edu Specifically, the sp2-hybridized nitrogen atom not substituted with a hydrogen or other group is the one that coordinates with the metal ion. wikipedia.org This mode of coordination is common, with numerous examples of complexes where multiple individual imidazole ligands surround a metal core. wikipedia.org For instance, octahedral complexes like [Fe(imidazole)6]2+ and square planar complexes with metals such as Cu2+, Pd2+, and Pt2+ demonstrate this monodentate behavior. wikipedia.org

1-Benzyloxymethylimidazole is expected to coordinate in a similar monodentate fashion. The bulky benzyloxymethyl group at the N1 position sterically hinders this nitrogen from participating in coordination, leaving the N3 nitrogen as the sole donor site. This results in a straightforward, two-electron donor ligand interaction.

While the basic imidazole unit is monodentate, it can be incorporated into larger molecules to create polydentate ligands, which can bind to a metal ion through two or more donor atoms. stackexchange.com When a polydentate ligand binds to a single central metal atom to form a ring structure, it is known as a chelating agent. wikipedia.org This is achieved by functionalizing the imidazole ring with other donor groups, such as amines, carboxylates, or other heterocyclic rings. nih.govrsc.orgresearchgate.net For example, azoimidazoles containing a hydroxyl group have been shown to form stable chelates with various transition metals, including Co(II), Ni(II), and Cu(II). nih.gov

The formation and stability of coordination complexes are significantly influenced by both the steric and electronic properties of the ligands. nih.govnih.gov

Steric Effects: The size and spatial arrangement of substituents on the imidazole ring can dictate the geometry of the resulting metal complex and even its coordination number. researchgate.net Bulky groups near the coordinating nitrogen atom can hinder the approach of the metal ion, potentially leading to lower coordination numbers or favoring the formation of specific isomers. In the case of this compound, the benzyloxymethyl group, while not directly adjacent to the coordinating N3 atom, is large enough to influence the packing of ligands around a metal center, especially in complexes with multiple ligands.

Electronic Effects: The electronic nature of substituents on the imidazole ring modifies the electron density on the coordinating nitrogen atom, thereby affecting its donor strength. illinois.edu Electron-donating groups increase the basicity of the nitrogen, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups decrease the nitrogen's basicity, resulting in weaker coordination. The benzyloxymethyl group in this compound is generally considered to be weakly electron-withdrawing or electronically neutral in its inductive effect on the imidazole ring, thus having a modest impact on the ligand's donor strength compared to unsubstituted imidazole.

A summary of how these parameters can influence coordination is presented below.

ParameterEffect on CoordinationExample Imidazole Ligand Type
Steric Hindrance Can lead to lower coordination numbers, distorted geometries, and may prevent the formation of some complexes. researchgate.netLigands with bulky substituents near the N-donor atom (e.g., tert-butyl groups).
Electron-Donating Groups Increases electron density on the coordinating nitrogen, enhancing ligand basicity and forming stronger metal-ligand bonds.Alkyl-substituted imidazoles.
Electron-Withdrawing Groups Decreases electron density on the coordinating nitrogen, weakening ligand basicity and forming weaker metal-ligand bonds.Halo-substituted imidazoles.

The chelate effect describes the enhanced stability of a coordination complex containing a chelating ligand compared to a complex with analogous monodentate ligands. wikipedia.org This increased stability is primarily due to a favorable change in entropy. When a multidentate ligand replaces several monodentate ligands, the total number of independent molecules in the solution increases, leading to a positive entropy change (ΔS) and a more negative Gibbs free energy change (ΔG), which signifies a more stable complex.

For imidazole-based ligands, this effect is observed when an imidazole moiety is part of a larger molecule that can form a five- or six-membered ring with a metal ion. wikipedia.orgnih.gov The stability of complexes formed with hexadentate polyimidazole ligands, for example, is significantly higher than that of complexes with six separate imidazole molecules, showcasing the thermodynamic advantage of chelation. nih.gov

Polydentate and Chelating Ligand Potential of Imidazole Analogues

Metal-Ligand Complex Formation with this compound

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a variety of ligands, including imidazole derivatives. bohrium.comresearchgate.net The interaction between a transition metal and a ligand like this compound typically involves the donation of the lone pair of electrons from the ligand's nitrogen atom into a vacant orbital of the metal ion, forming a coordinate covalent bond.

Research has demonstrated the synthesis of coordination polymers using various 1-substituted imidazole derivatives with transition metals like Iron(II). For instance, 1-benzylimidazole (B160759) (1-BzIm), a structurally similar ligand, has been used to synthesize one-dimensional coordination polymers with the formula [Fe(1-BzIm)4{Ni(CN)4}]. mdpi.com In this structure, the Fe(II) center is coordinated to four 1-benzylimidazole ligands and two nitrogen atoms from the tetracyanonickelate (B1213329) units, resulting in an octahedral geometry. mdpi.com

Given these precedents, this compound is expected to form similar complexes with various transition metals. The general characteristics of such coordination are outlined in the table below.

Metal IonExpected GeometryCoordination NumberNotes
Fe(II)Octahedral6Can form complexes like [Fe(this compound)6]2+ or mixed-ligand complexes. wikipedia.org
Co(II)Octahedral or Tetrahedral6 or 4The specific geometry depends on the counter-ion and reaction conditions. bohrium.com
Ni(II)Octahedral6Often forms hexacoordinate complexes with monodentate N-donor ligands. wikipedia.org
Cu(II)Square Planar or Distorted Octahedral4 or 6Subject to Jahn-Teller distortion, often leading to elongated octahedral geometries.
Zn(II)Tetrahedral4With its d10 configuration, Zn(II) typically favors tetrahedral coordination. wikipedia.orgresearchgate.net

Structural Characterization of Metal-Imidazole Complexes

The structural parameters of metal-imidazole complexes are influenced by several factors, including the nature of the metal ion, its oxidation state, the coordination number, and the steric and electronic properties of the co-ligands. In complexes with N-alkylimidazoles, which serve as good models for this compound, a range of coordination geometries has been observed. For instance, four-coordinate complexes often adopt a square planar or tetrahedral geometry, while six-coordinate complexes are typically octahedral. unamur.be

The table below presents representative structural data for metal complexes with N-alkylimidazole ligands, which can be considered analogous to the coordination environment of this compound.

ComplexMetal CenterCoordination GeometryM-N Bond Length (Å)N-M-N Bond Angle (°)Reference
[Cu(N-MeIm)4][Tf2N]2Cu(II)Square Planar~2.0~90 and ~180 unamur.be
[Ni(N-MeIm)6][Tf2N]2Ni(II)Octahedral~2.1~90 and ~180 unamur.be
[Co(N-MeIm)6][Tf2N]2Co(II)Octahedral~2.2~90 and ~180 unamur.be

Data in the table are generalized from findings on N-alkylimidazole complexes and serve as representative examples. unamur.be

The M-N bond lengths are indicative of the strength of the coordination bond, while the bond angles around the metal center define the geometry of the complex. The steric bulk of the benzyloxymethyl group in this compound is expected to influence these parameters, potentially leading to longer M-N bonds or distorted geometries compared to less hindered N-substituted imidazoles.

Rational Design of Imidazole-Based Ligands for Specific Applications

The design of imidazole-based ligands is a key aspect of modern coordination chemistry, allowing for the fine-tuning of the properties of metal complexes for specific applications. This is achieved by systematically modifying the ligand's structure to control its interaction with the metal center.

The topology of an imidazole-based ligand, which includes its denticity (the number of donor atoms) and the spatial arrangement of these atoms, is a critical factor in determining its coordination behavior. By strategically introducing additional coordinating groups to the imidazole scaffold, it is possible to design ligands that are highly selective for specific metal ions.

The electronic properties of the imidazole ligand have a profound impact on the reactivity and stability of the resulting metal complex. These properties can be systematically tuned by introducing substituents with different electronic characteristics onto the imidazole ring.

Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density on the coordinating nitrogen atom, making the ligand a stronger σ-donor. This generally leads to the formation of more stable metal complexes. acs.orgnih.gov Conversely, electron-withdrawing groups (EWGs), such as nitro or halide groups, decrease the electron density on the donor nitrogen, weakening the M-N bond. acs.orgnih.gov

In the case of this compound, the benzyloxymethyl group is generally considered to be weakly electron-donating. This electronic effect, combined with its steric bulk, modulates the ligand's coordination properties. The ability to introduce various substituents at other positions on the imidazole ring provides a powerful tool for fine-tuning the electronic nature of the ligand. For example, the introduction of an electron-withdrawing group on the benzimidazole (B57391) ring of a copper complex was shown to enhance its selectivity for the 4-electron reduction of oxygen. researchgate.net This precise control over the electronic properties is essential for the rational design of catalysts with specific activities and selectivities. The interplay of steric and electronic effects is crucial, as bulky substituents can influence the electronic properties of the complex in a manner that is distinct from the donor properties of the substituents themselves. researchgate.net

Lack of Specific Research on Catalytic Applications of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the catalytic applications of the chemical compound this compound and its metal complexes within the framework of the requested article outline. The explicit focus on this compound combined with the detailed, multi-level structural requirements of the query cannot be met with currently available research findings.

The search encompassed databases and scientific journals for information pertaining to the use of this compound in:

Homogeneous Catalysis: Specifically, its role or the role of its metal complexes in hydrocarbon oxidation, oxygen reduction reactions (ORR), aziridination, and 1,3-dipolar cycloaddition.

Heterogeneous Catalysis: Including its application as a ligand in supported catalysts on nanocellulose or within metal-organic frameworks (MOFs), and its incorporation into bimetallic catalytic systems.

While general information exists for catalysis involving broader classes of imidazole-based compounds in these areas, the literature does not provide specific examples, data tables, or detailed research findings directly concerning this compound. Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this specific compound is not possible at this time.

Catalytic Applications of 1 Benzyloxymethylimidazole and Its Metal Complexes

Heterogeneous Catalysis Employing Imidazole-Derived Materials

Optimization of Catalytic Activity and Selectivity

There is no specific data available in the public domain detailing the optimization of catalytic processes involving 1-Benzyloxymethylimidazole. Typically, optimizing the catalytic activity and selectivity of a metal complex with a ligand like this compound would involve a systematic variation of several reaction parameters. This process, often employing Design of Experiments (DoE), would aim to identify the conditions that yield the highest product yield and the desired stereoselectivity or regioselectivity.

Key parameters that would be investigated include:

Solvent Effects: The polarity, coordinating ability, and protic/aprotic nature of the solvent can significantly influence reaction rates and selectivities.

Temperature: Reaction kinetics are highly dependent on temperature. Optimizing this parameter is crucial for achieving a balance between reaction rate and catalyst stability or selectivity.

Pressure: For reactions involving gaseous reactants, pressure is a critical parameter affecting concentration and, consequently, the reaction rate.

Catalyst Loading: The amount of the this compound metal complex would be varied to find the optimal balance between reaction efficiency and cost-effectiveness.

Ligand-to-Metal Ratio: Fine-tuning the stoichiometry between this compound and the metal center can influence the formation of the active catalytic species and prevent the formation of inactive or less selective complexes.

Effect of Additives: The introduction of co-catalysts, bases, or acids can dramatically alter the catalytic performance by influencing the activation of the catalyst or substrates.

A hypothetical optimization study could be presented in the following table format, which would be populated with experimental data.

Table 1: Hypothetical Data for Optimization of a Catalytic Reaction Using a this compound-Metal Complex

EntrySolventTemperature (°C)Catalyst Loading (mol%)Ligand/Metal RatioAdditiveYield (%)Selectivity (%)
1Toluene (B28343)8011.1:1NoneDataData
2THF6011.1:1NoneDataData
3DCM4011.1:1NoneDataData
4Toluene800.51.1:1NoneDataData
5Toluene8011.2:1NoneDataData
6Toluene8011.1:1K₂CO₃DataData

Note: This table is for illustrative purposes only, as no experimental data for this compound has been found.

Mechanistic Investigations in Imidazole-Mediated Catalysis

Detailed mechanistic investigations specific to catalysis mediated by this compound are not available in the current scientific literature. However, the general approaches to elucidating reaction mechanisms for similar imidazole-containing catalysts can be described.

Elucidation of Reaction Pathways

Unraveling the reaction pathway is fundamental to understanding and improving a catalytic system. For a hypothetical reaction catalyzed by a this compound complex, researchers would employ a combination of experimental and computational techniques:

Isotope Labeling Studies: Using isotopically labeled substrates (e.g., with deuterium, ¹³C, or ¹⁵N) and tracking the position of the labels in the products can reveal information about bond-breaking and bond-forming steps.

Identification of Intermediates: Spectroscopic techniques such as in situ NMR, IR, and UV-Vis spectroscopy can be used to detect and characterize transient intermediates formed during the catalytic cycle. Trapping experiments, where a reactive species is added to intercept an intermediate, can also provide evidence for its existence.

Computational Modeling: Density Functional Theory (DFT) calculations are a powerful tool for mapping out potential energy surfaces of a reaction. These calculations can help to identify the most likely reaction pathway by comparing the energies of transition states and intermediates for different proposed mechanisms.

Analysis of Ligand-Metal Interaction Dynamics

The interaction between the this compound ligand and the metal center is at the heart of its catalytic function. Understanding these dynamics is crucial for rational catalyst design. Key aspects to be analyzed would include:

Ligand Exchange Dynamics: In many catalytic cycles, ligand association and dissociation are elementary steps. The lability of the this compound ligand would be a critical factor. This can be studied using techniques like variable-temperature NMR to determine the energetics of these exchange processes.

Electronic Effects: The electronic properties of the ligand, influenced by the benzyloxymethyl substituent, will modulate the electron density at the metal center. This, in turn, affects the metal's reactivity towards the substrates. Techniques such as X-ray photoelectron spectroscopy (XPS) and cyclic voltammetry can be used to probe the electronic state of the metal.

Structural Analysis: X-ray crystallography of the catalyst and any isolable intermediates provides a static picture of the ligand-metal interactions, including bond lengths and angles. This information is invaluable for understanding the steric environment around the metal center.

A deeper understanding of these ligand-metal dynamics would allow for the rational modification of the ligand structure to enhance catalytic performance.

Advanced Characterization Techniques in Research on 1 Benzyloxymethylimidazole

Spectroscopic Methods for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Benzyloxymethylimidazole, both ¹H and ¹³C NMR spectroscopy would be employed to confirm its structure.

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the imidazole (B134444) ring, the benzyl (B1604629) group, and the methylene (B1212753) bridge. The protons on the aromatic benzyl ring would typically appear in the range of 7.3-7.4 ppm, while the protons of the imidazole ring would resonate at slightly different chemical shifts. The two protons of the benzylic methylene group (-O-CH₂-Ph) and the methylene bridge connecting to the imidazole nitrogen (-N-CH₂-O-) would each produce a characteristic singlet in a specific region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The analysis of chemical shifts helps in assigning the signals to the aromatic carbons of the benzyl and imidazole rings, the aliphatic methylene carbons, and the quaternary carbons of the imidazole ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to unambiguously assign all proton and carbon signals and confirm the connectivity between different parts of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound. (Note: These are estimated values based on general principles and data from analogous compounds.)
PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Imidazole C2Carbon-~138
Imidazole H2Proton~7.8-
Imidazole C4/C5Carbon-~128 / ~120
Imidazole H4/H5Proton~7.2 / ~7.0-
N-CH₂-OMethylene~5.5~75
O-CH₂-PhMethylene~4.6~70
Benzyl C1' (Quaternary)Carbon-~137
Benzyl C2'/C6'Carbon-~128.5
Benzyl H2'/H6'Proton~7.35-
Benzyl C3'/C5'Carbon-~128.0
Benzyl H3'/H5'Proton~7.35-
Benzyl C4'Carbon-~127.8
Benzyl H4'Proton~7.35-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its structural features. These would include C-H stretching vibrations for the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic methylene groups (around 2850-2960 cm⁻¹). The C=N and C=C stretching vibrations of the imidazole and benzyl rings would appear in the 1450-1600 cm⁻¹ region. A key feature would be the strong C-O-C stretching vibration of the ether linkage, expected in the 1050-1150 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The aromatic systems of the imidazole and benzyl rings in this compound contain π-electrons that can be excited by UV radiation, leading to characteristic absorption bands, typically in the 200-300 nm range. The position and intensity of these absorption maxima (λmax) are sensitive to the molecular structure and solvent.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. Under electron ionization (EI), the molecular ion can undergo fragmentation, breaking down into smaller, stable charged fragments. The fragmentation pattern is often predictable and provides valuable clues about the molecule's structure. For this compound, common fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z = 91. This is often a very prominent peak for benzyl-containing compounds.

Cleavage of the N-CH₂ bond: This would result in the formation of an imidazolyl-methyl cation or a benzyloxymethane radical, depending on which fragment retains the charge.

Loss of the benzyloxy group: Fragmentation could lead to the loss of a C₇H₇O• radical, leaving an imidazole-methyl cation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound.
m/z ValueProposed Fragment IonFormulaNotes
188Molecular Ion [M]⁺C₁₁H₁₂N₂O⁺Represents the intact molecule with one electron removed.
91Benzyl Cation (Tropylium ion)C₇H₇⁺A very common and stable fragment for benzyl derivatives. Often the base peak.
81Imidazolyl-methyl CationC₄H₅N₂⁺Resulting from cleavage of the C-O bond.
107Benzyloxyl CationC₇H₇O⁺Resulting from cleavage of the N-CH₂ bond.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The analysis provides precise coordinates of every atom, allowing for the accurate determination of bond lengths, bond angles, and torsional angles.

Computational Chemistry Approaches in Support of Research

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental techniques, providing insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), can be performed to optimize the molecule's geometry in the gas phase. The resulting optimized structure provides theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography, if available.

Furthermore, DFT calculations are used to predict various molecular properties:

Spectroscopic Data: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra to aid in the assignment of absorption bands. Similarly, NMR chemical shifts can be calculated to support the assignment of experimental spectra.

Electronic Properties: DFT is used to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller gap generally implies higher reactivity.

Reactivity Descriptors: From the HOMO and LUMO energies, other properties like ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated, providing a deeper understanding of the molecule's potential reactivity in chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. In the context of this compound, MD simulations provide valuable insights into its conformational flexibility and its interactions with its molecular environment. While specific MD simulation studies on this compound are not extensively available in the public domain, the well-established application of these methods to related benzimidazole (B57391) derivatives allows for a detailed understanding of the potential conformational landscape and interaction patterns of this compound.

MD simulations are frequently employed to analyze the stability of benzimidazole derivatives when interacting with biological targets, such as proteins. mdpi.comnih.govresearchgate.net These simulations can predict how the compound binds and whether the resulting complex is stable over time. mdpi.comnih.gov

Conformational Analysis

Key parameters analyzed during MD simulations to understand conformational stability include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD value suggests that the molecule has reached an equilibrium conformation. For benzimidazole derivatives in complex with a protein, a lower RMSD with minimal fluctuations is indicative of a more stable complex. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of individual atoms or residues around their average positions. Higher RMSF values indicate greater flexibility in those regions of the molecule.

The following table illustrates the kind of data that can be obtained from an MD simulation to assess the conformational stability of a ligand-protein complex involving a benzimidazole derivative.

ComplexAverage RMSD (Å)Average RMSF (Å)Average Rg (Å)
Apo-Protein2.1 ± 0.31.5 ± 0.224.5 ± 0.5
Protein-Benzimidazole Complex1.8 ± 0.21.2 ± 0.124.2 ± 0.4

Intermolecular Interactions

MD simulations are also instrumental in elucidating the nature and dynamics of intermolecular interactions between this compound and a binding partner, such as a protein receptor. These simulations can identify key amino acid residues involved in the binding and characterize the types of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

The analysis of the simulation trajectory can reveal the persistence of specific interactions over time. For instance, the formation of stable hydrogen bonds between the imidazole nitrogen atoms and polar residues in a binding pocket can be a critical determinant of binding affinity. Similarly, the benzyl group can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Computational studies on benzimidazole derivatives have successfully used MD simulations to understand their binding mechanisms with various enzymes and receptors. mdpi.commdpi.comsemanticscholar.org These studies often follow molecular docking to refine the binding pose and assess the stability of the predicted interactions. nih.govresearchgate.netsemanticscholar.org

The table below provides a hypothetical summary of the types of interactions that could be identified and analyzed from an MD simulation of this compound bound to a protein target.

Interacting ResidueInteraction TypeOccupancy (%)
Asp128Hydrogen Bond85.2
Phe256π-π Stacking72.5
Leu89Hydrophobic95.1
Tyr252Hydrogen Bond65.8

Potential for Materials Science Applications Beyond Catalysis

Precursors for Supramolecular Assemblies (e.g., Crown Ethers)

Imidazole (B134444) derivatives have been successfully incorporated into the structure of macrocyclic compounds like crown ethers. scispace.com The imidazole unit can be integrated into the macrocyclic backbone, where the nitrogen atoms can participate in host-guest interactions. 1-Benzyloxymethylimidazole could serve as a starting material for the synthesis of functionalized crown ethers. scispace.com For instance, the imidazole ring could be further functionalized to append reactive groups that allow for its incorporation into a larger macrocyclic structure. The resulting crown ethers could exhibit selective ion-binding properties, influenced by the electronic nature of the imidazole ring.

Integration into Functional Materials with Imidazole-Based Units

The imidazole moiety is a valuable functional group for incorporation into a variety of materials due to its coordination ability, hydrogen bonding capabilities, and thermal stability.

Polymers: this compound can potentially be used to create functional polymers. For example, it could be modified to include a polymerizable group, allowing for its incorporation into polymer chains. The resulting imidazole-functionalized polymers could have applications in areas such as ion conduction or as platforms for immobilizing catalysts.

Metal-Organic Frameworks (MOFs): Imidazole and its derivatives are common linkers in the synthesis of MOFs. These materials consist of metal ions or clusters connected by organic ligands to form porous, crystalline structures. The imidazole nitrogen of this compound could coordinate to metal centers, contributing to the formation of novel MOF architectures with potential applications in gas storage, separation, and catalysis.

Q & A

Q. What are the recommended synthetic routes for 1-Benzyloxymethylimidazole, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclization or substitution reactions. For example, benzylamine and 2-methylimidazole can undergo cyclization in the presence of catalysts like acetic acid or Lewis acids, yielding the target compound. Reaction conditions such as temperature (optimized at 80–100°C), solvent polarity (e.g., ethanol or DMF), and reaction time (6–12 hours) critically affect yield . TLC or HPLC monitoring is recommended to track reaction progress. Evidence from substituted benzimidazole syntheses shows that excess benzylating agents (e.g., benzyl bromide) improve yields but may require purification via column chromatography .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key parameters should be reported?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

  • ¹H NMR : Peaks for the benzyl group (δ 4.5–5.0 ppm, singlet for -CH2-) and imidazole protons (δ 7.0–8.5 ppm) confirm substitution .
  • ¹³C NMR : Signals near 135–140 ppm indicate aromatic carbons, while 50–55 ppm corresponds to the benzyloxymethyl group .
    Mass spectrometry (MS) with [M+H]+ ions and IR spectroscopy (C-N stretching at ~1600 cm⁻¹) further validate purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (N95 masks) is advised if dust is generated .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation; prolonged storage increases decomposition risks .
  • Disposal : Follow EPA/OSHA guidelines for organic azoles, using incineration or licensed hazardous waste services .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Stability studies should include:

  • Accelerated Degradation Tests : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months, monitoring purity via HPLC .
  • Light Sensitivity : UV-Vis spectroscopy can detect photodegradation products. Store in amber vials if light-sensitive .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for antimicrobial activity?

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO2, -Cl) at the imidazole C2 position to enhance microbial membrane penetration .
  • Bioisosteric Replacements : Replace the benzyl group with heteroaromatic moieties (e.g., pyridyl) to improve solubility and target binding .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with microbial enzymes like cytochrome P450 .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Reproducibility Checks : Standardize assay conditions (e.g., bacterial strain, inoculum size) across labs .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers. Adjust for variables like solvent polarity in cell-based assays .
  • Orthogonal Assays : Validate antimicrobial claims with both agar diffusion and microbroth dilution methods .

Q. How can multi-step syntheses of this compound derivatives be optimized for scalability?

  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to reduce byproducts .
  • Flow Chemistry : Implement continuous flow reactors for high-yield, low-waste production of intermediates .
  • DoE (Design of Experiments) : Use factorial designs to optimize parameters like temperature, solvent ratio, and catalyst loading .

Q. What methodologies are recommended for evaluating the compound’s pharmacokinetic properties in preclinical studies?

  • ADME Profiling :
    • Absorption : Caco-2 cell monolayers assess intestinal permeability .
    • Metabolism : Liver microsome assays identify cytochrome P450-mediated degradation .
  • Plasma Stability : Incubate the compound in rodent plasma (37°C, 24 hours) and quantify via LC-MS .

Data Analysis and Reporting

Q. How should researchers statistically analyze discrepancies in spectroscopic or biological data?

  • Multivariate Analysis : Principal Component Analysis (PCA) can cluster NMR/MS data to identify batch variations .
  • Bland-Altman Plots : Compare inter-lab HPLC purity results to assess systematic errors .

Q. What are best practices for reporting synthetic yields and purity in publications?

  • Yield Calculation : Report isolated yields (not theoretical) with purification methods (e.g., "62% yield after column chromatography") .
  • Purity Standards : Include HPLC chromatograms (≥95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.